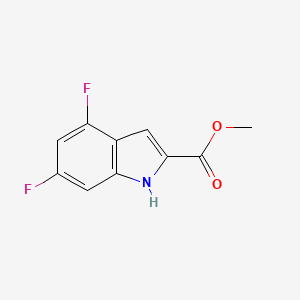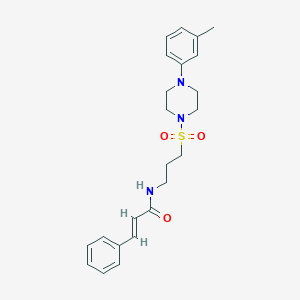
2-(ヨードメチル)-4-フェニルモルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Iodomethyl)-4-phenylmorpholine is an organic compound that features a morpholine ring substituted with an iodomethyl group at the 2-position and a phenyl group at the 4-position
科学的研究の応用
2-(Iodomethyl)-4-phenylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-4-phenylmorpholine typically involves the reaction of 4-phenylmorpholine with iodomethane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the iodomethane, resulting in the formation of the iodomethyl group at the 2-position.
Industrial Production Methods
Industrial production of 2-(Iodomethyl)-4-phenylmorpholine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
2-(Iodomethyl)-4-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding methyl derivative.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 2-(formylmethyl)-4-phenylmorpholine or 2-(carboxymethyl)-4-phenylmorpholine.
Reduction: Formation of 2-(methyl)-4-phenylmorpholine.
Substitution: Formation of 2-(azidomethyl)-4-phenylmorpholine or 2-(thiomethyl)-4-phenylmorpholine.
作用機序
The mechanism of action of 2-(Iodomethyl)-4-phenylmorpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The iodomethyl group can act as a reactive site for further chemical modifications, enhancing the compound’s activity and selectivity.
類似化合物との比較
2-(Iodomethyl)-4-phenylmorpholine can be compared with other similar compounds such as:
2-(Bromomethyl)-4-phenylmorpholine: Similar structure but with a bromomethyl group instead of an iodomethyl group. It may exhibit different reactivity and biological activity.
2-(Chloromethyl)-4-phenylmorpholine: Contains a chloromethyl group, which is less reactive than the iodomethyl group.
2-(Methyl)-4-phenylmorpholine: Lacks the halogen substituent, resulting in different chemical properties and reactivity.
The uniqueness of 2-(Iodomethyl)-4-phenylmorpholine lies in the presence of the iodomethyl group, which imparts distinct reactivity and potential for further chemical modifications.
特性
IUPAC Name |
2-(iodomethyl)-4-phenylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLPMLQXXOAQNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2399025.png)
![3-Methoxyspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2399026.png)
![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidin-1-yl)propan-1-one](/img/structure/B2399032.png)


![N-(2,4-dimethoxyphenyl)-2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2399041.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399042.png)




